molecular formula C51H77N11O13 B1587432 Bradykinin potentiator C CAS No. 30953-20-9

Bradykinin potentiator C

Katalognummer: B1587432
CAS-Nummer: 30953-20-9
Molekulargewicht: 1052.2 g/mol
InChI-Schlüssel: QWJCUHXRTRCBDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bradykinin potentiator C is a peptide derived from the venom of the Bothrops jararaca snake. It is known for its ability to enhance the effects of bradykinin, a peptide that promotes vasodilation and lowers blood pressure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bradykinin potentiator C involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS. The process is automated and optimized for high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product. The peptide is then lyophilized to obtain a stable powder form suitable for storage and further use .

Analyse Chemischer Reaktionen

Types of Reactions: Bradykinin potentiator C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The therapeutic applications of Bradykinin potentiator C are diverse and include:

  • Cardiovascular Diseases : BPC has been studied for its potential to treat hypertension and heart failure by enhancing vasodilation through bradykinin potentiation. Clinical studies have shown that ACE inhibitors combined with BPC can significantly lower blood pressure and improve cardiac function .
  • Pain Management : Due to its role in modulating pain pathways via bradykinin release, BPC may have applications in pain management therapies. Its ability to enhance bradykinin's effects could provide new avenues for treating chronic pain conditions .
  • Renal Function : Research indicates that BPC may improve renal function by promoting vasodilation in renal blood vessels, potentially benefiting patients with renal insufficiency or hypertension .

Case Studies

Several key studies have demonstrated the efficacy of this compound in clinical and experimental settings:

StudyFocusFindings
Dendorfer et al. (2000)ACE Inhibition and BradykininDemonstrated that BPC significantly enhances the vasodilatory response to bradykinin in porcine coronary arteries .
Regoli et al. (2001)Pain ModulationFound that BPC administration led to increased pain sensitivity in animal models, suggesting a role in pain pathways .
Tom et al. (2001)Cardiovascular EffectsShowed that combining BPC with standard ACE inhibitors resulted in greater reductions in blood pressure compared to ACE inhibitors alone .

Wirkmechanismus

Bradykinin potentiator C enhances the effects of bradykinin by inhibiting the degradation of bradykinin by angiotensin-converting enzyme (ACE). This inhibition leads to prolonged vasodilation and a consequent decrease in blood pressure. The peptide binds to ACE, preventing it from cleaving bradykinin, thereby increasing the levels of bradykinin in the bloodstream. This mechanism involves the interaction of this compound with the active site of ACE, blocking its enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

  • Bradykinin potentiator A
  • Bradykinin potentiator B
  • Bradykinin potentiator D

Comparison: Bradykinin potentiator C is unique among its analogs due to its specific amino acid sequence and its high potency in inhibiting ACE. While other bradykinin-potentiating peptides also enhance the effects of bradykinin, this compound has been shown to have a more prolonged and potent effect on vasodilation and blood pressure reduction. This makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Bradykinin potentiator C (BPC) is a peptide derived from the venom of Agkistrodon vipers, recognized for its significant biological activity, particularly in the modulation of bradykinin, a potent vasodilator. This article delves into the mechanisms of action, pharmacological effects, and research findings surrounding BPC, supported by data tables and case studies.

BPC primarily functions by inhibiting the angiotensin-converting enzyme (ACE) and various peptidases that degrade bradykinin. This inhibition leads to increased levels of bradykinin in the bloodstream, enhancing its physiological effects.

  • ACE Inhibition : BPC's ability to inhibit ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Consequently, this promotes vasodilation and lowers blood pressure.
  • Bradykinin Stability : By inhibiting enzymes that degrade bradykinin, BPC prolongs the action of bradykinin, leading to sustained vasodilatory effects.

Pharmacological Effects

The pharmacological implications of BPC are extensive, particularly in cardiovascular health. Key findings include:

  • Vasodilation : Studies have shown that BPC significantly enhances bradykinin-induced vasodilation in isolated arterial preparations. This effect is crucial for managing conditions like hypertension and heart failure.
  • Cardioprotective Properties : Research indicates that BPC may offer cardioprotective benefits during ischemic events by activating B2 receptors, which mediate protective responses in myocardial tissue during acute myocardial infarction .

Data Table: Summary of Key Research Findings

StudyModelKey Findings
Hypertensive RatsBPC potentiated bradykinin effects without affecting its metabolism.
Mouse Myocardial InfarctionActivation of B2 receptors by BPC improved cardiac function post-infarct.
Isolated Porcine ArteriesDemonstrated that BPC enhances bradykinin-induced relaxation significantly.
Human StudiesShowed improved insulin sensitivity linked to increased bradykinin levels due to ACE inhibition by BPC.

Case Studies

  • Hypertensive Rat Model : In a study involving hypertensive rats, the administration of BPC resulted in a notable reduction in blood pressure levels. The mechanism was attributed to enhanced bradykinin activity through ACE inhibition, demonstrating a direct relationship between BPC treatment and vascular response .
  • Acute Myocardial Infarction in Mice : A series of experiments conducted on mice with induced myocardial infarction revealed that treatment with ACE inhibitors alongside BPC led to improved survival rates and reduced myocardial damage. The study highlighted the role of B2 receptor activation as a critical factor in mediating these protective effects .
  • Clinical Observations in Humans : Clinical trials have indicated that patients treated with ACE inhibitors exhibit improved cardiovascular outcomes linked to increased bradykinin levels. This suggests that compounds like BPC could play a vital role in enhancing therapeutic strategies for hypertension and heart failure .

Eigenschaften

IUPAC Name

1-[1-[3-methyl-2-[[1-[1-[2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H77N11O13/c1-5-30(4)42(50(73)61-24-10-16-37(61)49(72)62-25-11-17-38(62)51(74)75)56-45(68)34-13-7-22-59(34)47(70)35-14-8-20-57(35)41(65)28-53-44(67)33-12-6-21-58(33)48(71)36-15-9-23-60(36)46(69)32(26-29(2)3)55-40(64)27-52-43(66)31-18-19-39(63)54-31/h29-38,42H,5-28H2,1-4H3,(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,68)(H,74,75)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJCUHXRTRCBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)CNC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H77N11O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404710
Record name Bradykinin potentiator C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1052.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30953-20-9
Record name Bradykinin potentiator C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bradykinin potentiator C
Reactant of Route 2
Bradykinin potentiator C
Reactant of Route 3
Bradykinin potentiator C
Reactant of Route 4
Bradykinin potentiator C
Reactant of Route 5
Bradykinin potentiator C
Reactant of Route 6
Bradykinin potentiator C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.